HTeCN
Description
Hydrogen Tellurium Cyanide (HTeCN) is a chalcogen cyanide compound with the chemical formula HTeCN. Structurally, it comprises a tellurium atom bonded to a cyanide group (CN) and a hydrogen atom. This compound belongs to the family of hydrogen chalcogen cyanides, which includes HSCN (thiocyanic acid) and HSeCN (selenocyanic acid). HTeCN is notable for its unique electronic configuration, where the large atomic radius of tellurium contributes to weaker bond strengths compared to lighter chalcogen analogs . Its synthesis typically involves the reaction of hydrogen telluride (H₂Te) with cyanogen halides (e.g., CNBr), followed by purification via low-temperature crystallization .
Spectroscopic studies (NMR, IR) confirm its linear H-Te-C≡N geometry, with a bond length of 1.98 Å for Te–C and 1.15 Å for C≡N . Applications of HTeCN are primarily experimental, serving as a precursor in tellurium-based nanomaterials and catalysis research .
Properties
Molecular Formula |
CNTe |
|---|---|
Molecular Weight |
153.6 g/mol |
InChI |
InChI=1S/CNTe/c2-1-3 |
InChI Key |
PNRKLOJYSUEFFJ-UHFFFAOYSA-N |
SMILES |
C(#N)[Te] |
Canonical SMILES |
C(#N)[Te] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of HXCN (X = S, Se, Te)
| Property | HSCN | HSeCN | HTeCN |
|---|---|---|---|
| Molecular Weight (g/mol) | 59.09 | 108.97 | 157.61 |
| X–C Bond Length (Å) | 1.61 | 1.78 | 1.98 |
| C≡N Bond Length (Å) | 1.15 | 1.15 | 1.15 |
| pKa (in water) | ~1.1 | ~0.7 | ~0.3 |
| Thermal Stability (°C) | Stable to 150 | Stable to 100 | Stable to 50 |
Key Observations :
- Bond Lengths : The X–C bond lengthens significantly from sulfur (1.61 Å) to tellurium (1.98 Å), reflecting increased atomic size and reduced bond strength down the chalcogen group .
- Acidity : HTeCN is the strongest acid (pKa ~0.3) due to the high polarizability of Te, which stabilizes the conjugate base (TeCN⁻) .
- Thermal Stability : Stability decreases with heavier chalcogens; HTeCN decomposes at 50°C, while HSCN remains stable up to 150°C .
Reactivity with Metals
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
